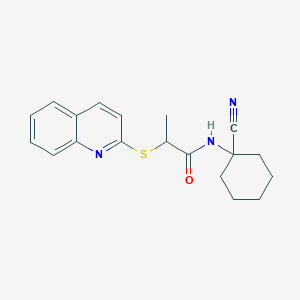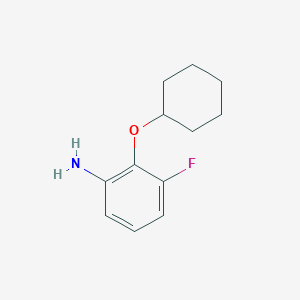
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide, also known as ML277, is a small molecule inhibitor of the K_v7.1 potassium channel. It was first discovered in 2012 by a team of researchers from the Max Planck Institute for Heart and Lung Research in Germany. Since then, ML277 has been the subject of numerous scientific studies due to its potential therapeutic applications.
作用机制
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide binds to the pore region of the K_v7.1 potassium channel and blocks the flow of potassium ions through the channel. This results in a prolongation of the cardiac action potential and an increase in the refractory period, which can prevent the occurrence of arrhythmias.
Biochemical and Physiological Effects:
In addition to its effects on cardiac repolarization, N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has also been shown to have effects on other physiological systems. For example, N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is its selectivity for the K_v7.1 potassium channel, which minimizes off-target effects. However, one limitation of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is its relatively short half-life, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide. One area of interest is the development of more potent and selective inhibitors of the K_v7.1 potassium channel. Another area of interest is the investigation of the effects of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide on other potassium channels and ion channels in general. Additionally, the therapeutic potential of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide for other diseases, such as cancer and inflammation, warrants further investigation.
合成方法
The synthesis of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide involves a multi-step process that begins with the reaction of cyclohexanone with malononitrile to form 1-cyanocyclohexene. This compound is then reacted with 2-chloroquinoline to form N-(1-cyanocyclohexyl)-2-(quinolin-2-ylthio)propanamide, which is subsequently converted to N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide through a series of reactions involving various reagents and solvents.
科学研究应用
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has been shown to be a potent and selective inhibitor of the K_v7.1 potassium channel, which is involved in the regulation of cardiac repolarization. As such, N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of cardiac arrhythmias, such as long QT syndrome.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(18(23)22-19(13-20)11-5-2-6-12-19)24-17-10-9-15-7-3-4-8-16(15)21-17/h3-4,7-10,14H,2,5-6,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKYBMKPAOIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2437614.png)
![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)
![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2437617.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2437618.png)
![2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2437619.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate](/img/structure/B2437621.png)
![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2437622.png)
![N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2437625.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2437629.png)

![1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2437631.png)
![5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2437634.png)